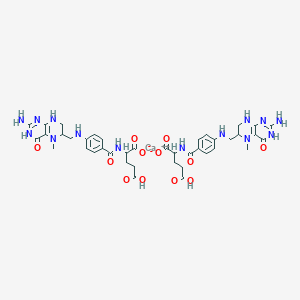

Calciuml-5-methyltetrahydrofolate

Description

Context of Folate as an Essential B Vitamin in Biological Systems

Folate, also known as vitamin B9, is a water-soluble B vitamin that is indispensable for a variety of critical bodily functions. wikipedia.orgnih.gov Since the human body cannot synthesize folate, it must be obtained through dietary sources, making it an essential nutrient. wikipedia.org Folate's primary role is as a coenzyme in one-carbon metabolism, which involves the transfer of single-carbon units. nih.govnih.gov This process is fundamental for the synthesis of DNA and RNA, the building blocks of genetic material, and for the metabolism of amino acids, which are crucial for cell division and growth. wikipedia.orgnih.gov

L-5-Methyltetrahydrofolate as the Biologically Active Form of Folate

While "folate" is a general term for a family of related compounds, L-5-methyltetrahydrofolate (L-5-MTHF) stands out as the primary biologically active form used by the body's cells. wikipedia.orgnih.gov Unlike synthetic folic acid, which requires enzymatic conversion to become active, L-5-MTHF is readily available for the body to use. nih.gov

L-5-methyltetrahydrofolate is the dominant form of folate found in the bloodstream and is the form that is transported across cell membranes, including the blood-brain barrier, to be utilized by tissues. wikipedia.orgnih.gov Natural folates from food are typically in a polyglutamate form that must be broken down into a monoglutamate form in the intestine before being converted to L-5-MTHF and entering circulation. nih.govnih.gov

The journey of folate from dietary intake to its active form involves several metabolic steps. Dietary folates and synthetic folic acid are not biologically active themselves. nih.gov Folic acid, a synthetic oxidized form, must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). wikipedia.orgyoutube.com THF is the precursor to various active folate coenzymes. wikipedia.org

Through a series of enzymatic reactions, THF is converted to 5,10-methylenetetrahydrofolate. youtube.com The final and crucial step in the formation of the primary active folate is catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR), which converts 5,10-methylenetetrahydrofolate into L-5-methyltetrahydrofolate. wikipedia.org It is this L-5-MTHF that then participates in essential reactions, such as the conversion of homocysteine to methionine, a vital process for DNA synthesis and repair. wikipedia.org

The calcium salt of L-5-methyltetrahydrofolate provides a stable form of this naturally occurring, active folate. nih.govfao.org This circumvents the entire multi-step conversion process required by folic acid, making it directly usable by the body. nih.gov

Comparison of Folate Forms

| Feature | Folic Acid | Dietary Folates | Calcium L-5-Methyltetrahydrofolate |

| Form | Synthetic, oxidized | Natural, reduced (polyglutamates) | Synthetic, reduced, calcium salt |

| Biological Activity | Inactive, requires conversion | Inactive, requires conversion | Biologically active |

| Key Conversion Enzyme | Dihydrofolate Reductase (DHFR) | Folylpoly-gamma-glutamyl carboxypeptidase, DHFR, MTHFR | None required for activation |

| Circulating Form | Converted to L-5-MTHF | Converted to L-5-MTHF | L-5-MTHF |

| Key Function | Precursor to active folates | Precursor to active folates | Direct one-carbon donor |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C40H48CaN14O12 |

|---|---|

Molecular Weight |

957.0 g/mol |

IUPAC Name |

calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2 |

InChI Key |

JMNIIIQOMSQWJN-UHFFFAOYSA-L |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Intracellular Dynamics and Transport Mechanisms of L 5 Methyltetrahydrofolate

Cellular Uptake and Efflux Processes

The movement of L-5-MTHF across cellular membranes is critical for maintaining intracellular folate homeostasis, which is essential for processes like DNA synthesis, repair, and methylation. nih.gov This transport is facilitated by a combination of carrier-mediated systems and receptor-mediated endocytosis.

Carrier-Mediated Transport Systems

The primary mechanism for L-5-MTHF transport into most cells is through carrier-mediated systems. nih.govmdpi.com These systems are characterized by their saturability, temperature dependence, and substrate specificity. nih.gov Studies in human erythrocytes have demonstrated that L-5-MTHF uptake increases with higher concentrations of the vitamin, but the percentage of incorporation decreases, which is consistent with the saturation of a carrier system. nih.gov This process is also temperature-dependent, with significantly reduced transport at lower temperatures. nih.gov

The main carriers involved in L-5-MTHF transport are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). mdpi.comfratnow.com RFC, also known as SLC19A1, is ubiquitously expressed and functions optimally at a neutral pH, making it the primary transporter for folates in most mammalian cells and tissues. nih.govmdpi.com PCFT (SLC46A1), on the other hand, operates most efficiently in acidic environments. nih.govfratnow.com

Role of Reduced Folate Carrier and Folate Receptors

The Reduced Folate Carrier (RFC) is a major player in the cellular uptake of L-5-MTHF. nih.govfigshare.com It functions as an anion exchanger, facilitating the transport of reduced folates like L-5-MTHF into the cell. fratnow.com The importance of RFC is highlighted in studies of ovarian carcinoma cells, where despite the overexpression of folate receptors, RFC was found to be the dominant transporter for L-5-MTHF. nih.gov Inhibition of RFC activity significantly reduced folate accumulation by over 70% in most cell lines studied. nih.gov

Folate receptors (FRs), particularly FR-alpha, are high-affinity binding proteins that mediate folate transport via endocytosis. fratnow.com While they have a very high affinity for folic acid, their affinity for L-5-MTHF is slightly lower. fratnow.com In some tissues, like the placenta, folate receptors play a concentrative role, binding circulating L-5-MTHF on the maternal side. nih.gov However, the actual transplacental transfer to the fetal circulation appears to be a separate, passive process. nih.gov In ovarian cancer cells, even with high expression levels of FR-alpha, its direct contribution to L-5-MTHF internalization was found to be relatively minor compared to RFC. nih.gov

Influence of Metabolic States on Transport Kinetics

The metabolic state of a cell can influence the transport kinetics of L-5-MTHF. For instance, in human erythrocytes, near-total depletion of ATP was found to increase the uptake of L-5-MTHF, while efflux remained unchanged. nih.gov This suggests that the influx process may be regulated by intracellular energy levels.

Furthermore, the presence of other folate forms can impact L-5-MTHF transport. For example, pre-incubation with 5-formyltetrahydrofolate has been shown to increase the uptake of L-5-MTHF, and extracellular 5-formyltetrahydrofolate can enhance its efflux, a phenomenon known as counter-transport. nih.gov The presence of unmetabolized folic acid in the plasma, which can occur with high levels of supplementation, can impair the uptake of L-5-MTHF in endothelial cells. nih.gov Acute exposure to folic acid led to a 57% reduction in L-5-MTHF uptake in human umbilical vein endothelial cells (HUVECs), while long-term exposure resulted in a 41% reduction. nih.gov

Trans-Membrane Transport Across Specialized Biological Barriers

The transport of L-5-MTHF across specialized barriers like the blood-brain barrier and the placenta is crucial for fetal development and central nervous system function.

Permeability Across the Blood-Brain Barrier

L-5-MTHF is the only form of folate that can cross the blood-brain barrier (BBB). researchgate.net This transport is essential for maintaining adequate folate levels in the central nervous system, which are necessary for various methylation reactions and the synthesis of DNA precursors. researchgate.net The primary mechanism for L-5-MTHF transport across the BBB, specifically at the choroid plexus which forms the blood-cerebrospinal fluid (CSF) barrier, is mediated by Folate Receptor 1 (FR1). nih.gov FR1 has a high affinity for folates and plays a crucial role in transporting L-5-MTHF from the blood into the CSF. nih.gov

Disruptions in this transport system can lead to cerebral folate deficiency, a condition characterized by low levels of 5-MTHF in the CSF. nih.gov High levels of unmetabolized folic acid in the circulation can competitively inhibit the binding of L-5-MTHF to FR1, thereby impairing its transport into the brain. nih.govresearchgate.net This is because FR1 has a significantly higher affinity for folic acid than for L-5-MTHF. nih.gov

Active Placental Transport Dynamics

The placenta plays a vital role in ensuring an adequate supply of folate to the developing fetus. The transport of L-5-MTHF across the placenta is a multi-step process. nih.gov Initially, placental folate receptors, located on the maternal-facing side of the syncytiotrophoblast, bind and concentrate L-5-MTHF from the maternal circulation. nih.gov This binding is extensive and reversible. nih.gov

| Parameter | Finding | Cell/Tissue Type | Reference |

| Cellular Uptake | Saturable, temperature-dependent, substrate-specific process. | Human Erythrocytes | nih.gov |

| RFC Inhibition | Reduced L-5-MTHF accumulation by >70%. | Ovarian Carcinoma Cells | nih.gov |

| FR-alpha Inhibition | Partial inhibition of L-5-MTHF internalization (~20%). | Ovarian Carcinoma Cells | nih.gov |

| Folic Acid Effect (Acute) | 57% reduction in L-5-MTHF uptake. | HUVECs | nih.gov |

| Folic Acid Effect (Long-term) | 41% reduction in L-5-MTHF uptake. | HUVECs | nih.gov |

| Placental Binding | Rapid and extensive (47%) binding of L-5-MTHF. | Perfused Human Placenta | nih.gov |

| Placental Transfer | Gradual, bidirectional, not saturable. | Perfused Human Placenta | nih.gov |

| BBB Transport | Mediated by Folate Receptor 1 (FR1) at the choroid plexus. | Blood-Brain Barrier | nih.gov |

Transport into Peripheral Tissues

L-5-methyltetrahydrofolate (L-5-MTHF) serves as the principal form of folate in circulation, comprising over 95% of the total folate found in the blood. mdpi.com Consequently, it is the primary physiological folate transported from the bloodstream into peripheral tissues for essential cellular metabolic processes. nih.gov This transport is a complex, regulated process mediated by specific carrier systems to ensure adequate folate supply to various cells throughout the body, including erythrocytes, endothelial cells, and cells of the hematopoietic system. nih.govresearchgate.net

The transport of L-5-MTHF into peripheral cells is primarily facilitated by two major carrier proteins: the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). mdpi.comresearchgate.net The Folate Receptor (FR), particularly FR-α, also plays a role, especially in certain tissues.

The Reduced Folate Carrier (SLC19A1) is considered the main transporter responsible for delivering folates to systemic tissues at the neutral pH of the blood. nih.gov It functions as an organic anion antiporter, which is ubiquitously expressed in human tissues. nih.gov

The Proton-Coupled Folate Transporter (SLC46A1) , while optimally active at a lower pH, also demonstrates transport activity at the neutral pH of 7.4. nih.gov This allows it to contribute to the uptake of folates into various cells, even in the absence of a significant pH gradient. nih.gov

The Folate Receptor (FR) is a high-affinity receptor that mediates folate uptake through endocytosis. Research has shown that the expression of folate receptor alpha (FR-α) can be dependent on the cell cycle. For instance, in HeLa cells, FR-α expression and the subsequent uptake of folate were found to be highest during the S phase (the DNA synthesis phase) of the cell cycle. rsc.org

Studies using human erythrocytes as a model for peripheral cells have elucidated key characteristics of the L-5-MTHF transport mechanism. The process is saturable, indicating a finite number of carriers, and is highly dependent on temperature, with minimal transport observed at 4°C. nih.gov The transport is also substrate-specific and can be influenced by counter-transport, where the presence of other folate compounds can enhance influx or efflux. nih.gov

Once transported into the cell, L-5-MTHF undergoes metabolic changes. A critical step is its conversion into polyglutamate forms. This process of polyglutamation is essential for retaining the folate within the cell, as the larger polyglutamated molecules are less likely to be lost via efflux. mdpi.com Inside the cell, L-5-MTHF participates in the methionine cycle, where it donates a methyl group for the remethylation of homocysteine to methionine, a reaction that requires vitamin B12. nih.gov Research in human breast cancer cell lines (MCF-7) has shown that after 24 hours of exposure to L-5-MTHF, the intracellular folate pool consists of various forms, including 10-formyl-tetrahydrofolate and tetrahydrofolate, demonstrating active intracellular metabolism. nih.gov

Recent research has also highlighted the specific role of L-5-MTHF in endothelial cells. In these cells, L-5-MTHF has been shown to increase levels of tetrahydrobiopterin (B1682763) (BH4) and enhance the activity of endothelial nitric oxide synthase (eNOS). ahajournals.org This effect distinguishes it from folic acid, as L-5-MTHF can bypass the inhibition of the enzyme dihydrofolate reductase (DHFR). ahajournals.org

A study on human erythrocytes provided detailed insights into the carrier-mediated transport system for L-5-MTHF. The findings are summarized in the table below.

| Characteristic | Observation in Human Erythrocytes | Citation |

| Mechanism | Saturable, carrier-mediated process influenced by counter-transport. | nih.gov |

| Temperature Dependence | Transport is temperature-dependent, with almost no activity at 4°C. | nih.gov |

| ATP Dependence | Nearly total depletion of ATP resulted in increased uptake, while efflux was unchanged. | nih.gov |

| Substrate Inhibition | Uptake of radiolabeled L-5-MTHF was effectively inhibited by unlabeled L-5-methyltetrahydrofolate, 5-formyltetrahydrofolate, and methotrexate. | nih.gov |

| Lack of Inhibition | Pteroylglutamic acid (Folic Acid) did not effectively inhibit the uptake of L-5-MTHF. | nih.gov |

| Counter-transport Effect | Prior incubation with 5-formyltetrahydrofolate increased the uptake of L-5-MTHF. | nih.gov |

Research on the MCF-7 human breast cancer cell line quantified the intracellular folate derivatives after a 24-hour exposure to L-5-methyltetrahydrofolate (5-methyl-H4PteGlu) in a vitamin B12-replete medium.

| Intracellular Folate Derivative | Concentration (pmol/mg protein) | Citation |

| 10-formyl-H4PteGlu | 88 ± 5 | nih.gov |

| H4PteGlu | 54 ± 20 | nih.gov |

| 5-methyl-H4PteGlu | 87 ± 10 | nih.gov |

Values are presented as mean ± standard deviation.

Comprehensive Analysis of L 5 Methyltetrahydrofolate in One Carbon Metabolism

Overview of Interconnected One-Carbon Metabolic Pathways

One-carbon metabolism comprises a series of interconnected pathways that manage the transfer of one-carbon units. These pathways are crucial for cellular function, supporting processes from biosynthesis to redox defense. nih.gov The primary pathways involving L-5-MTHF are the folate cycle, the methionine remethylation cycle, and the transsulfuration pathway. nih.govresearchgate.net

The folate cycle is a fundamental component of one-carbon metabolism, responsible for processing dietary folates and providing one-carbon units for various biosynthetic reactions. nih.govresearchgate.net Dietary folates are first converted to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). nih.govrheumaterx.com THF then acts as a carrier for one-carbon units. researchgate.net

A key reaction in this cycle involves the conversion of 5,10-methylenetetrahydrofolate to L-5-MTHF, a reaction catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR). creative-proteomics.comwikipedia.org This step is essentially irreversible and represents a critical regulatory point in one-carbon metabolism. wikipedia.org The L-5-MTHF produced is the primary circulating form of folate in the body and is essential for the subsequent remethylation of homocysteine. ontosight.ainih.gov

The methionine remethylation cycle is intrinsically linked to the folate cycle through the action of L-5-MTHF. researchgate.netcreative-proteomics.com This cycle is responsible for regenerating the essential amino acid methionine from homocysteine. creative-proteomics.comnih.gov The enzyme methionine synthase (MTR), which requires vitamin B12 as a cofactor, facilitates the transfer of the methyl group from L-5-MTHF to homocysteine, thereby forming methionine and regenerating THF. nih.govnih.govnih.gov This reaction is vital as it not only replenishes methionine but also prevents the accumulation of homocysteine, a potentially toxic metabolite. altmedrev.com

The newly synthesized methionine is then converted to S-adenosylmethionine (SAM), a universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.comcreative-proteomics.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, thus completing the cycle. creative-proteomics.com

The transsulfuration pathway provides an alternative fate for homocysteine, connecting the methionine cycle to the synthesis of another sulfur-containing amino acid, cysteine. mthfrgenehealth.commcw.edu This pathway becomes particularly important when methionine levels are high. mcw.edu The first and rate-limiting step of the transsulfuration pathway is catalyzed by the enzyme cystathionine (B15957) β-synthase (CBS), which condenses homocysteine and serine to form cystathionine. mthfrgenehealth.commcw.edu Cystathionine is then converted to cysteine by the enzyme cystathionine γ-lyase (CSE). mthfrgenehealth.com

The transsulfuration pathway is indirectly influenced by the folate cycle and L-5-MTHF. When the remethylation of homocysteine to methionine is efficient, due to adequate levels of L-5-MTHF and vitamin B12, the flux of homocysteine through the transsulfuration pathway is modulated. nih.govsemanticscholar.org Conversely, impairments in the folate cycle can lead to an accumulation of homocysteine, potentially increasing its entry into the transsulfuration pathway. nih.gov This pathway is also crucial for the production of glutathione, a major cellular antioxidant, from cysteine, thereby linking one-carbon metabolism to the cell's redox state. creative-proteomics.commthfrgenehealth.com

Enzymatic Roles and Co-factor Functions of L-5-Methyltetrahydrofolate

L-5-MTHF's primary biochemical function is to act as a co-substrate, donating its methyl group in a critical enzymatic reaction that underpins cellular methylation processes. altmedrev.comtruemeds.in

L-5-MTHF serves as an essential co-substrate for the enzyme methionine synthase (MTR). nih.govresearchgate.net In this pivotal reaction, MTR catalyzes the transfer of the methyl group from L-5-MTHF to homocysteine. nih.govnih.gov This process requires the presence of vitamin B12 (in the form of methylcobalamin) as an intermediate methyl carrier. nih.govwikipedia.org The reaction regenerates methionine from homocysteine and simultaneously converts L-5-MTHF back to tetrahydrofolate (THF). nih.govnih.gov The regenerated THF can then re-enter the folate cycle to be used for other one-carbon transfer reactions, such as the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair. nih.govresearchgate.net The activity of MTR is crucial for maintaining the pool of methionine and for preventing the buildup of homocysteine. altmedrev.com

The methionine produced from the MTR-catalyzed reaction is the immediate precursor for the synthesis of S-adenosylmethionine (SAM). creative-proteomics.comcreative-proteomics.com SAM is often referred to as the universal methyl donor, as it provides the methyl group for the vast majority of methylation reactions within the cell. creative-proteomics.comnih.gov The synthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT). nih.govnih.gov

Therefore, by providing the methyl group for the regeneration of methionine, L-5-MTHF is indirectly responsible for supplying the one-carbon units necessary for the synthesis of SAM. nih.govmdpi.com The availability of SAM is critical for numerous cellular processes, including:

DNA methylation: The addition of methyl groups to DNA is a key epigenetic mechanism that regulates gene expression. creative-proteomics.comcreative-proteomics.com

Protein methylation: The methylation of proteins can alter their function, localization, and interactions with other molecules. creative-proteomics.com

Lipid and neurotransmitter synthesis: SAM-dependent methylation reactions are involved in the synthesis of various essential molecules. creative-proteomics.comcreative-proteomics.com

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, ready to be remethylated in a continuous cycle that is dependent on L-5-MTHF. creative-proteomics.comcreative-proteomics.com

Homocysteine Remethylation to Methionine

L-5-methyltetrahydrofolate (L-5-MTHF), the biologically active form of folate, is a critical component in the one-carbon metabolic cycle, particularly in the remethylation of homocysteine to methionine. inchem.orgmdpi.com This process is a vital biochemical reaction for the synthesis of the essential amino acid methionine, which serves as a precursor for the universal methyl donor, S-adenosylmethionine (SAMe). nih.govwikipedia.org SAMe is indispensable for a vast number of methylation reactions that are crucial for the synthesis and regulation of DNA, RNA, proteins, and lipids. nih.govnih.gov

The remethylation of homocysteine is catalyzed by the enzyme methionine synthase (MS), which requires vitamin B12 in the form of methylcobalamin (B1676134) as a cofactor. nih.govportlandpress.com In this reaction, L-5-MTHF donates its methyl group to cobalamin, forming methylcobalamin. Subsequently, methylcobalamin transfers the methyl group to homocysteine, resulting in the formation of methionine and tetrahydrofolate (THF). portlandpress.comyoutube.com This cycle is essential for maintaining low levels of homocysteine, an amino acid that can be toxic to cells at high concentrations. wikipedia.orgnih.gov

The enzyme methylenetetrahydrofolate reductase (MTHFR) plays a key, rate-limiting role in this pathway by irreversibly converting 5,10-methylenetetrahydrofolate to L-5-methyltetrahydrofolate. wikipedia.orgnih.gov This step commits the one-carbon unit to the homocysteine remethylation pathway. nih.gov Genetic variations, or polymorphisms, in the MTHFR gene can lead to reduced enzyme activity, which in turn can result in elevated homocysteine levels, particularly in individuals with low folate status. nih.govmedlineplus.gov

| Component | Function |

|---|---|

| L-5-Methyltetrahydrofolate (L-5-MTHF) | The primary methyl donor for the remethylation of homocysteine. portlandpress.com |

| Homocysteine | An amino acid that is remethylated to form methionine. nih.gov |

| Methionine | An essential amino acid synthesized from homocysteine. nih.gov |

| Methionine Synthase (MS) | The enzyme that catalyzes the transfer of a methyl group from L-5-MTHF to homocysteine. portlandpress.com |

| Vitamin B12 (Cobalamin) | An essential cofactor for methionine synthase. nih.gov |

| Methylenetetrahydrofolate Reductase (MTHFR) | The enzyme that produces L-5-MTHF from 5,10-methylenetetrahydrofolate. wikipedia.org |

Involvement in De Novo Nucleotide Biosynthesis and Genomic Integrity

L-5-methyltetrahydrofolate is intrinsically linked to the synthesis of nucleotides, the fundamental building blocks of DNA and RNA, thereby playing a crucial role in maintaining genomic integrity. Folate-mediated one-carbon metabolism is essential for the de novo synthesis of purines (adenine and guanine) and thymidylate (a pyrimidine). mdpi.comcambridge.org

Contribution to Purine (B94841) Synthesis

The synthesis of the purine ring requires two one-carbon units, which are donated by folate cofactors. Specifically, 10-formyltetrahydrofolate, another derivative in the one-carbon pool, provides the carbon atoms at positions 2 and 8 of the purine ring. mdpi.comresearchgate.net While L-5-methyltetrahydrofolate itself is not the direct one-carbon donor for purine synthesis, its regeneration to tetrahydrofolate (THF) following the methionine synthase reaction is critical. This regenerated THF can then be converted to 10-formyltetrahydrofolate to support purine biosynthesis. nih.gov

A disruption in the homocysteine remethylation pathway, such as in cases of vitamin B12 deficiency, can lead to the "methylfolate trap." nih.gov In this scenario, folate becomes trapped as L-5-methyltetrahydrofolate, leading to a functional deficiency of other folate forms, including 10-formyltetrahydrofolate, which in turn impairs purine synthesis. nih.gov This highlights the indirect but vital role of L-5-methyltetrahydrofolate metabolism in ensuring a continuous supply of one-carbon units for the creation of purines.

Contribution to Thymidylate Synthesis

The synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) is a rate-limiting step in DNA synthesis and is directly dependent on a folate cofactor. nih.gov This reaction is catalyzed by the enzyme thymidylate synthase (TS), which utilizes 5,10-methylenetetrahydrofolate as the one-carbon donor. nih.govtaylorandfrancis.com During this process, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). nih.gov

Although L-5-methyltetrahydrofolate is not the direct donor in this reaction, the pool of 5,10-methylenetetrahydrofolate is in equilibrium with other folate forms. The enzyme methylenetetrahydrofolate reductase (MTHFR) converts 5,10-methylenetetrahydrofolate to L-5-methyltetrahydrofolate. wikipedia.org Therefore, the regulation of MTHFR activity influences the partitioning of one-carbon units between thymidylate synthesis and homocysteine remethylation. nih.gov When the demand for DNA synthesis is high, the flux of one-carbon units is directed towards the production of 5,10-methylenetetrahydrofolate to support thymidylate synthesis. researchgate.net

Interplay with Other One-Carbon Donors and Essential Cofactors

The function of L-5-methyltetrahydrofolate is intricately connected with other key players in one-carbon metabolism, including other one-carbon donors and essential vitamin cofactors.

Serine Hydroxymethyltransferase (SHMT) and Glycine (B1666218) Metabolism

The primary source of one-carbon units for the folate pool is the amino acid serine. nih.gov The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate. wikipedia.orgnih.gov This reaction is a major entry point of one-carbon units into the folate cycle and is dependent on pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor. wikipedia.orgresearchgate.net

SHMT exists in both the cytoplasm and mitochondria, and its activity directly impacts the availability of 5,10-methylenetetrahydrofolate. nih.gov This pool of 5,10-methylenetetrahydrofolate can then be used for thymidylate synthesis or be reduced by MTHFR to form L-5-methyltetrahydrofolate for homocysteine remethylation. mdpi.comwikipedia.org Therefore, the activity of SHMT is crucial for supplying the one-carbon units that are ultimately utilized by L-5-methyltetrahydrofolate in the methionine cycle. The interplay between SHMT and MTHFR helps to regulate the flow of one-carbon units to either nucleotide synthesis or methylation reactions, depending on the metabolic needs of the cell. nih.gov

Riboflavin (B1680620) (Vitamin B2) as a MTHFR Coenzyme

Riboflavin, also known as vitamin B2, is an essential cofactor for the enzyme methylenetetrahydrofolate reductase (MTHFR). cambridge.orgnih.gov MTHFR is a flavoprotein, meaning it requires flavin adenine (B156593) dinucleotide (FAD), a derivative of riboflavin, to function correctly. nih.govnih.gov FAD acts as a prosthetic group for MTHFR, participating in the transfer of electrons during the reduction of 5,10-methylenetetrahydrofolate to L-5-methyltetrahydrofolate. nih.govnih.gov

In cases of riboflavin deficiency, the activity of MTHFR can be significantly reduced. nih.gov This impairment is particularly pronounced in individuals with the common C677T polymorphism in the MTHFR gene. The variant enzyme produced from this polymorphism has a reduced affinity for FAD, making it more susceptible to inactivation when riboflavin levels are low. cambridge.orgnih.gov Consequently, adequate riboflavin status is crucial for optimal MTHFR function and, by extension, for the production of L-5-methyltetrahydrofolate. This highlights a critical gene-nutrient interaction between riboflavin and folate metabolism. cambridge.org

| Component | Role in Relation to L-5-MTHF |

|---|---|

| Serine | Primary donor of the one-carbon unit that ultimately becomes the methyl group of L-5-MTHF. nih.gov |

| Glycine | Produced alongside 5,10-methylenetetrahydrofolate in the SHMT-catalyzed reaction. wikipedia.org |

| Serine Hydroxymethyltransferase (SHMT) | Enzyme that generates 5,10-methylenetetrahydrofolate, the precursor to L-5-MTHF. wikipedia.org |

| Riboflavin (Vitamin B2) | As FAD, it is an essential coenzyme for MTHFR, the enzyme that synthesizes L-5-MTHF. nih.gov |

Pyridoxine (B80251) (Vitamin B6) and Cobalamin (Vitamin B12) Dependencies

The metabolic efficacy of L-5-methyltetrahydrofolate (L-5-MTHF) within one-carbon metabolism is critically dependent on the presence and function of other B vitamins, most notably pyridoxine (Vitamin B6) and cobalamin (Vitamin B12). These vitamins function as essential coenzymes in interconnected enzymatic reactions.

Pyridoxine's active form, pyridoxal 5'-phosphate (PLP), is a vital cofactor for numerous enzymes, including those involved in amino acid metabolism. nih.govnih.govwikipedia.org In the context of one-carbon metabolism, PLP is required for the enzyme serine hydroxymethyltransferase (SHMT). mdpi.commdpi.com SHMT catalyzes the conversion of serine to glycine, a reaction that generates 5,10-methylenetetrahydrofolate from tetrahydrofolate (THF). mdpi.comnih.gov This step is a primary source of the one-carbon units that are subsequently reduced to form L-5-MTHF. mdpi.comnih.gov Therefore, a deficiency in Vitamin B6 can impair the synthesis of 5,10-methylenetetrahydrofolate, indirectly limiting the substrate available for conversion into L-5-MTHF.

Cobalamin (Vitamin B12) is a direct and indispensable cofactor for the enzyme methionine synthase, which facilitates the remethylation of homocysteine to methionine. nih.govnih.gov This reaction is central to the function of L-5-MTHF, as L-5-MTHF serves as the methyl group donor. nih.govnih.gov The reaction mechanism involves the transfer of the methyl group from L-5-MTHF to the cobalt ion of the B12 cofactor, forming methylcobalamin, which then donates the methyl group to homocysteine. lumenlearning.comwikipedia.org

A deficiency in Vitamin B12 leads to a metabolic imbalance known as the "folate trap". methylpro.commedium.comcambridge.org In this state, folate becomes metabolically trapped as L-5-MTHF because methionine synthase activity is impaired without its B12 cofactor. medium.comcambridge.org This prevents the regeneration of THF, the precursor needed for the synthesis of other folate coenzymes essential for processes like nucleotide synthesis. medium.comfirstclassmed.com Consequently, a B12 deficiency can induce a functional folate deficiency, even when folate intake is adequate, leading to an accumulation of homocysteine. methylpro.comyoutube.com

Table 1: Vitamin B6 and B12 Dependent Enzymes in Folate Metabolism

| Vitamin | Active Form | Dependent Enzyme | Role in One-Carbon Metabolism |

|---|---|---|---|

| Pyridoxine (B6) | Pyridoxal 5'-phosphate (PLP) | Serine Hydroxymethyltransferase (SHMT) | Cofactor for the synthesis of 5,10-methylenetetrahydrofolate, the precursor to L-5-MTHF. mdpi.commdpi.com |

| Cobalamin (B12) | Methylcobalamin | Methionine Synthase (MS) | Accepts a methyl group from L-5-MTHF to remethylate homocysteine to methionine. nih.govnih.govlumenlearning.com |

Role of Essential Trace Elements (e.g., Zinc, Cobalt)

The function of enzymes within the one-carbon metabolic pathway also relies on essential trace elements, which act as catalytic cofactors or structural components.

Cobalt is the central metal ion in the corrin (B1236194) ring of cobalamin (Vitamin B12). nih.govuthscsa.eduyoutube.com Its presence is fundamental to the vitamin's biological activity. In the methionine synthase reaction, the cobalt ion is the direct acceptor of the methyl group from L-5-MTHF. nih.gov The cobalt atom cycles between different oxidation states, typically Co(I) and Co(III), to facilitate the heterolytic cleavage of the Co-C bond and transfer the methyl group to homocysteine. nih.govyoutube.com Therefore, cobalt is indispensable for the catalytic function of L-5-MTHF in the methionine cycle. A deficiency in cobalt would render Vitamin B12 non-functional, leading to the same metabolic "folate trap" caused by B12 deficiency. methylpro.commedium.comcambridge.org

Table 2: Role of Trace Elements in Folate Metabolism

| Trace Element | Role in One-Carbon Metabolism | Dependent Enzymes/Processes |

|---|---|---|

| Zinc | Cofactor for several enzymes in folate metabolism and for methionine synthase. oup.comoup.comebi.ac.uk | Dihydrofolate reductase, γ-glutamyl hydrolase, Methionine Synthase |

| Cobalt | The central catalytic ion in Vitamin B12 (cobalamin), essential for the methionine synthase reaction that utilizes L-5-MTHF. nih.govmdpi.com | Methionine Synthase |

Genetic and Epigenetic Regulation in Relation to L 5 Methyltetrahydrofolate Metabolism

Impact of Methylenetetrahydrofolate Reductase (MTHFR) Gene Polymorphisms

The enzyme methylenetetrahydrofolate reductase (MTHFR) is a critical rate-limiting enzyme in the folate metabolic pathway. science.govcapes.gov.br It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to L-5-methyltetrahydrofolate. researchgate.net Genetic variations, or polymorphisms, in the MTHFR gene can significantly alter the enzyme's function, thereby impacting the entire folate cycle. science.gov

One of the most studied and clinically significant polymorphisms in the MTHFR gene is the C677T variant (rs1801133). nih.gov This single nucleotide polymorphism (SNP) involves the replacement of a cytosine (C) with a thymine (B56734) (T) at nucleotide position 677, which results in an alanine (B10760859) to valine amino acid substitution in the MTHFR protein. nih.govnih.gov

This substitution leads to a thermolabile enzyme with reduced catalytic activity. nih.govnih.gov The enzyme's instability is particularly noted at temperatures above 37°C. nih.gov Individuals who are heterozygous for this variant (CT genotype) have MTHFR enzyme activity that is reduced to about 65-70% of normal levels. nih.gov For individuals who are homozygous (TT genotype), the impact is more pronounced, with enzyme activity dropping to approximately 30-35% of the wild-type (CC genotype) activity. nih.govgenomind.com This reduction in efficiency means that the conversion of folate into its active L-5-MTHF form is significantly impaired. genomind.comyoutube.com

| MTHFR C677T Genotype | Enzyme Activity (Approximate %) | Consequence |

| CC (Wild-Type) | 100% | Normal enzyme function. |

| CT (Heterozygous) | 65-70% | Moderately reduced enzyme efficiency. nih.gov |

| TT (Homozygous) | 30-35% | Severely reduced enzyme efficiency. nih.govgenomind.com |

This table summarizes the functional impact of the MTHFR C677T polymorphism on enzyme activity.

The reduced efficiency of the MTHFR enzyme due to the C677T polymorphism directly alters the balance of folate derivatives within the cell. nih.gov In individuals with the wild-type (CC) genotype, the primary form of folate found in red blood cells is L-5-methyltetrahydrofolate. nih.gov

However, in individuals with the TT genotype, the reduced MTHFR activity leads to a "trapping" of folate in the form of 5,10-methylenetetrahydrofolate and other upstream derivatives. This results in lower intracellular concentrations of L-5-MTHF. youtube.com Consequently, the composition of folate derivatives in the cells of TT individuals is altered, showing not just 5-methyl-THF but also an accumulation of formylated tetrahydrofolate polyglutamates. nih.govpnas.org This shift in the distribution of folate metabolites underscores the metabolic bottleneck created by the polymorphism, which can have significant physiological consequences, especially under conditions of low dietary folate intake. nih.gov

Methionine Synthase Reductase (MTRR) Genetic Variations

The enzyme methionine synthase (MTR) is responsible for the remethylation of homocysteine to methionine, a crucial step that utilizes L-5-methyltetrahydrofolate as the methyl group donor. researchgate.netresearchgate.net The function of MTR is dependent on a vitamin B12 cofactor, which can become oxidized and inactive. Methionine synthase reductase (MTRR) is the enzyme that reactivates MTR by reductive methylation, ensuring the continuous function of the methionine cycle. researchgate.netwikipedia.org

A common polymorphism in the MTRR gene, known as A66G (rs1801394), involves an adenine (B156593) to guanine (B1146940) substitution that results in an isoleucine to methionine change in the enzyme (I22M). nih.govwaocp.org This genetic variation can affect the enzyme's activity and its ability to maintain MTR in an active state. researchgate.netresearchgate.net

While some studies suggest the A66G polymorphism leads to a protein with reduced biological activity, its direct impact can be complex and may interact with other genetic and nutritional factors. waocp.orgresearchgate.net For instance, some research indicates that the MTRR 66GG genotype may be associated with elevated homocysteine levels, particularly when combined with the MTHFR C677T variant, exacerbating the disruption in folate metabolism. researchgate.net By affecting the regeneration of active methionine synthase, MTRR polymorphisms indirectly regulate the utilization of L-5-methyltetrahydrofolate, thereby influencing the entire one-carbon metabolic pathway. wikipedia.orgwaocp.org

L-5-Methyltetrahydrofolate and Genomic DNA Methylation

L-5-methyltetrahydrofolate's role extends beyond simple amino acid metabolism; it is a cornerstone of epigenetics. Epigenetic modifications are changes that regulate gene expression without altering the underlying DNA sequence. durect.com

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the cytosine base of DNA, typically at CpG sites. researchgate.netnih.gov This process is critical for regulating gene expression, maintaining genomic stability, and cellular differentiation. aacrjournals.orgnih.gov

The universal methyl donor for virtually all methylation reactions in the body, including DNA methylation, is S-adenosylmethionine (SAM). researchgate.netaacrjournals.org The production of SAM is directly linked to the folate cycle. L-5-methyltetrahydrofolate donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase. aacrjournals.orgnih.gov Methionine is then converted into SAM. researchgate.net

A reduced availability of L-5-MTHF, such as that caused by the MTHFR C677T polymorphism, can lead to decreased production of methionine and subsequently lower levels of SAM. nih.gov A lower SAM level, particularly in relation to its inhibitor S-adenosylhomocysteine (SAH), can result in global DNA hypomethylation (reduced methylation across the genome). pnas.orgwikipedia.org Such epigenetic alterations can lead to inappropriate gene activation or silencing, contributing to genomic instability and influencing the risk of various health conditions. pnas.orgnih.gov Studies have shown that individuals with the MTHFR TT genotype and low folate status exhibit significantly diminished levels of genomic DNA methylation compared to those with the CC genotype, directly linking this genetic polymorphism to epigenetic regulation. pnas.orgnih.gov

Correlation with Folate Status and Homocysteine Levels

Genetic variations within the MTHFR gene, the gene that codes for the methylenetetrahydrofolate reductase enzyme, are a key determinant of an individual's folate status and circulating homocysteine levels. MTHFR is a crucial enzyme that catalyzes the conversion of 5,10-methylenetetrahydrofolate to L-5-methyltetrahydrofolate. researchgate.net This is the rate-limiting step in the methyl cycle, providing the methyl group for the remethylation of homocysteine to methionine. nih.govuakron.edu

The two most extensively studied polymorphisms in the MTHFR gene are C677T (rs1801133) and A1298C (rs1801131). researchgate.net The C677T polymorphism results in an alanine-to-valine substitution, leading to a thermolabile enzyme with reduced activity. scielo.brnih.gov Individuals homozygous for the T allele (TT genotype) have approximately 30% of the enzyme activity of those with the wild-type CC genotype, while heterozygotes (CT genotype) retain about 65% of the activity. oup.com The A1298C polymorphism also results in decreased MTHFR activity, although to a lesser extent than the C677T variant. researchgate.net

This reduced MTHFR activity directly impacts folate metabolism and homocysteine levels. Individuals with the MTHFR C677T TT genotype often exhibit lower plasma folate levels and significantly higher plasma homocysteine concentrations, a condition known as hyperhomocysteinemia, particularly when their folate intake is low. uakron.edunih.govmdpi.com Hyperhomocysteinemia is recognized as an independent risk factor for various health issues. uakron.edu The link between the TT genotype and elevated homocysteine is most pronounced in individuals with poor folate status, highlighting a significant gene-nutrient interaction. nih.gov Supplementation with folic acid has been shown to lower homocysteine levels in individuals with these genetic variations. uakron.edu

| MTHFR Genotype | Enzyme Activity | Effect on Plasma Folate | Effect on Plasma Homocysteine | Reference |

|---|---|---|---|---|

| C677C (Wild Type) | Normal (100%) | Normal | Normal | oup.com |

| C677T (Heterozygous) | Reduced (~65%) | Can be lower | Can be slightly elevated | oup.com |

| T677T (Homozygous) | Significantly Reduced (~30%) | Often lower, especially with low folate intake | Often elevated, especially with low folate intake | uakron.eduoup.comnih.govmdpi.com |

| A1298A (Wild Type) | Normal | Normal | Normal | researchgate.net |

| A1298C (Heterozygous/Homozygous) | Reduced (less than C677T) | May be slightly lower | May be slightly elevated | researchgate.net |

Differential Effects of MTHFR Genotypes on DNA Methylation Patterns

The impact of MTHFR genotypes extends to epigenetic regulation, specifically DNA methylation. DNA methylation is a fundamental process where methyl groups are added to DNA, modifying gene expression without altering the DNA sequence itself. This process is crucial for normal development and cellular function. The MTHFR enzyme plays a vital role in this process by producing L-5-methyltetrahydrofolate, which is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for DNA methylation. nih.govyoutube.com

Given the reduced enzyme activity associated with MTHFR polymorphisms, it is hypothesized that these genetic variants can influence global and gene-specific DNA methylation patterns. nih.govscielo.br Research suggests that individuals who are homozygous for the C677T polymorphism have significantly lower levels of methylated DNA, particularly when their folate levels are also low. mygenefood.com This state of hypomethylation can lead to genomic instability and has been implicated in various disease processes. scielo.brmygenefood.com

The interaction between MTHFR genotype and folate status appears to be a critical determinant of DNA methylation. For instance, in a study on HCT116 colon cancer cells, the MTHFR 677T mutation was associated with increased genomic DNA methylation when folate supply was adequate or high. However, under folate-insufficient conditions, the same mutation led to a significant decrease in genomic DNA methylation. nih.gov In contrast, in MDA-MB-435 breast cancer cells, the MTHFR 677T mutation was linked to decreased genomic DNA methylation with adequate or high folate supply, and had no effect when folate was low. nih.gov These findings underscore the cell-specific effects of the MTHFR C677T mutation on DNA methylation, which may be influenced by the different metabolic demands of various cell types.

Individuals with the TT genotype have been observed to have decreased methylation in lymphocytes, a disturbance that appears to be dependent on folate status. nih.gov This altered methylation can affect gene expression, potentially influencing developmental or oncogenic processes. nih.gov

| MTHFR Genotype | Folate Status | Observed Effect on Global DNA Methylation | Cell/Tissue Type | Reference |

|---|---|---|---|---|

| T677T | Low | Decreased | Lymphocytes, HCT116 cells | nih.govmygenefood.comnih.gov |

| T677T | Adequate/High | Increased | HCT116 cells | nih.gov |

| T677T | Adequate/High | Decreased | MDA-MB-435 cells | nih.gov |

| CC, CT, TT | Not specified | No significant difference | Oral epithelial cells | scielo.br |

Complex Gene-Environment Interactions in Folate Pathway Regulation

The regulation of the folate pathway and its metabolic consequences are not solely determined by genetics but are the result of complex interactions between an individual's genetic makeup and various environmental factors. These interactions can modulate the risk and severity of conditions associated with impaired folate metabolism.

Dietary intake is a primary environmental factor. The impact of MTHFR polymorphisms on homocysteine levels is significantly modulated by the intake of folate and other B vitamins like B2 (riboflavin) and B12. mygenefood.com For instance, the elevated homocysteine levels seen in individuals with the MTHFR C677T TT genotype can often be normalized with adequate folic acid intake. uakron.edu Riboflavin (B1680620), a cofactor for MTHFR, can also influence enzyme activity, and low levels of vitamin B2 may exacerbate the effects of the C677T polymorphism on genome hypomethylation, especially when folate intake is also low. mygenefood.com

Medications can also interact with the folate pathway. Methotrexate, a drug used in cancer chemotherapy and for autoimmune diseases, inhibits dihydrofolate reductase, an enzyme in the folate pathway. methyl-life.com This can deplete folate levels and potentially worsen the effects of an existing MTHFR mutation. methyl-life.com Similarly, some anticonvulsant drugs, such as carbamazepine (B1668303) and phenytoin, have been shown to interfere with folate metabolism, leading to higher homocysteine and lower folate levels, particularly in individuals with the MTHFR 677TT genotype. nih.gov

Exposure to environmental toxins represents another layer of complexity. Heavy metals like lead, mercury, and cadmium can impair methylation processes, potentially exacerbating the effects of MTHFR mutations. doctordoni.comadvancedfunctionalmedicine.com.aumthfrsupport.com.au These toxins can slow down the enzymatic steps in the methylation pathway, even when B vitamin intake is sufficient. doctordoni.comadvancedfunctionalmedicine.com.au Exposure to air pollution has also been linked to changes in DNA methylation and may interact with MTHFR polymorphisms to increase the risk for certain health conditions. nih.govnih.gov For example, one study found that air pollution levels were significantly associated with the MTHFR 677 TT genotype and an increased trend toward breast cancer risk. nih.gov

These intricate gene-environment interactions highlight the multifactorial nature of folate pathway regulation and the importance of considering both genetic and environmental factors in understanding individual susceptibility to folate-related health issues.

Advanced Research Methodologies for L 5 Methyltetrahydrofolate Analysis

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are the cornerstone for the precise measurement of L-5-methyltetrahydrofolate in various biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques, offering high sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods for L-5-methyltetrahydrofolate analysis typically involve reversed-phase chromatography coupled with ultraviolet (UV) or fluorescence detection. The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

A common approach involves using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.gov For instance, one method established for the determination of Calcium L-5-methyltetrahydrofolate utilizes a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (35:65, v/v) at a flow rate of 1.1 mL/min, with detection at 280 nm. nih.gov This method demonstrated a detection limit of 0.015 µg/mL and a quantification limit of 0.05 µg/mL, with a relative standard deviation of 0.31%, highlighting its accuracy and reliability. nih.gov

Fluorescence detection can offer enhanced sensitivity for L-5-methyltetrahydrofolate analysis. An isocratic HPLC method for determining 5-MTHF in human plasma employed a Sep-Pak C18 cartridge for solid-phase extraction, followed by separation on an ODS column with a mobile phase of acetonitrile and phosphate buffer supplemented with an ion-pairing agent at pH 2.5. nih.gov This method, validated for concentrations from 0.0625 µmol/l to 4.0 µmol/l, is sensitive enough for pharmacokinetic studies. nih.gov Another HPLC method developed for estimating 5-MTHF in dried blood spots (DBS) showed a linear regression of R2-0.98 and a minimum detection limit of 20 pg. sigmaaldrich.com

Table 1: HPLC Methodologies for L-5-Methyltetrahydrofolate Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Analyte | Calcium L-5-methyltetrahydrofolate | 5-Methyltetrahydrofolate | 5-Methyltetrahydrofolate |

| Matrix | Not specified | Human Plasma | Dried Blood Spots |

| Column | C18 (250 mm × 4.6 mm, 5 µm) | ODS Column | Not specified |

| Mobile Phase | Methanol:Phosphate Buffer (35:65) | Acetonitrile and Phosphate Buffer (pH 2.5) with ion-pairing agent | Not specified |

| Detection | UV at 280 nm | Fluorescence | HPLC |

| Detection Limit | 0.015 µg/mL | 1.7 nmol/L | 20 pg |

| Quantification Limit | 0.05 µg/mL | Not specified | Not specified |

| Reference | nih.gov | nih.gov | sigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as the gold standard for folate analysis due to its superior sensitivity, specificity, and ability to measure multiple folate vitamers simultaneously. nih.govresearchgate.netresearchgate.net This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

A sensitive LC-MS/MS method for the simultaneous determination of folic acid and 5-MTHF in human plasma utilizes a Hedera ODS-2 column with a gradient elution of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. researchgate.net Detection is performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode. researchgate.net This method demonstrated linearity over concentration ranges of 0.249–19.9 ng/mL for folic acid and 5.05–50.5 ng/mL for 5-MTHF. researchgate.net

Another LC-MS/MS method for determining 5-methyltetrahydrofolic acid and folic acid in plasma uses folate binding protein affinity columns for purification, followed by LC separation and detection with positive electrospray ionization MS-MS. nih.gov This method achieved a limit of detection of 1.2 x 10⁻¹¹ mol/L for 5-MTHF. nih.gov The use of stable isotope-labeled internal standards, such as ¹³C₅-methyl THF, is a common practice in LC-MS/MS to compensate for matrix effects and improve accuracy. researchgate.net

Table 2: LC-MS/MS Applications for L-5-Methyltetrahydrofolate Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Analytes | Folic Acid and 5-Methyltetrahydrofolic Acid | 5-Methyltetrahydrofolic Acid and Folic Acid |

| Matrix | Human Plasma | Human Plasma |

| Column | Hedera ODS-2 | Not specified |

| Ionization | Electrospray Ionization (ESI) | Positive Electrospray Ionization |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Tandem Mass Spectrometry (MS-MS) |

| Linear Range (5-MTHF) | 5.05–50.5 ng/mL | 1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L |

| Internal Standard | Not specified | [¹³C₅]5-methylTHF and [²H₄]folic acid |

| Reference | researchgate.net | nih.gov |

Specialized Sample Preparation and Extraction Protocols

The accurate analysis of L-5-methyltetrahydrofolate is highly dependent on the initial sample preparation and extraction, as folates are susceptible to degradation and interconversion. wikipedia.orgnih.gov Protocols must be carefully designed to stabilize the analyte and remove interfering substances from complex biological matrices.

Folate Extraction from Diverse Biological Matrices

The extraction of folates varies depending on the biological matrix.

Plasma and Serum: Extraction from plasma and serum often involves protein precipitation with solvents like methanol or acetonitrile. researchgate.netlaboclement.com The addition of antioxidants such as ascorbic acid and 2-mercaptoethanol (B42355) is crucial to prevent the oxidation of labile folates. researchgate.netmdpi.com

Erythrocytes and Dried Blood Spots (DBS): In erythrocytes, folates exist mainly as polyglutamates, which need to be hydrolyzed to monoglutamates by enzymes for analysis. sigmaaldrich.com DBS offers a field-friendly alternative for blood collection, and methods have been developed to extract and quantify 5-MTHF from these samples. sigmaaldrich.com

Bacterial Cultures: For bacterial cells, disruption by heating followed by purification using strong anion-exchange solid-phase extraction is a common method to determine the content of L-5-methyltetrahydrofolate. nih.gov

Plant Tissues: In vegetables, steaming is used to inactivate enzymes that could degrade folates, followed by extraction in a reducing buffer. frontiersin.orgmdpi.com For some plant matrices like date palm fruits, enzymatic depectinization has been used to improve extraction yield. researchgate.net

Solid-Phase Extraction (SPE) Techniques for Purification

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of folates from complex extracts prior to chromatographic analysis. nih.govmdpi.commdpi.com The choice of SPE sorbent depends on the properties of the folate and the matrix.

Commonly used SPE cartridges include:

Anion Exchange: Strong anion exchange (SAX) cartridges are frequently used for folate purification. nih.govmdpi.commdpi.com

Reversed-Phase: C18 and phenyl-bonded silica (B1680970) cartridges are also employed, sometimes in combination with anion exchange for cleaner extracts. nih.govmdpi.com

Affinity Chromatography: Folate binding protein affinity columns offer high selectivity for folate purification. nih.govnih.gov

The use of ascorbic acid throughout the SPE procedure is important for stabilizing tetrahydrofolate, while a combination of ascorbic acid and 2-mercaptoethanol is necessary for stabilizing tetrahydrofolate during storage of the eluates. mdpi.com

Molecular Biology Techniques for Pathway Interrogation

Molecular biology techniques are indispensable for investigating the intricate pathways influenced by L-5-methyltetrahydrofolate at the genetic and protein levels. These methods allow for a detailed examination of how L-5-MTHF modulates gene expression, protein levels, and enzyme activities.

Gene Expression Profiling (e.g., DNA Microarray)

Gene expression profiling, particularly through DNA microarray analysis, is a powerful tool for understanding the broad impact of folate metabolism on cellular function. nih.govnih.gov This technique allows for the simultaneous measurement of the expression levels of thousands of genes. youtube.com By comparing the gene expression profiles of cells under different conditions, such as with and without L-5-MTHF supplementation, researchers can identify which genes and pathways are affected. nih.govyoutube.com

For example, DNA microarray studies have been used to analyze correlations in the expression of genes involved in the folate cycle, such as those related to de novo purine (B94841) and thymidylate synthesis. nih.govnih.govspringermedizin.de These analyses can reveal how cancer cells might alter their gene expression to meet the high demand for nucleotides during proliferation and how these patterns might be influenced by folate availability. nih.gov In silico analysis of gene expression databases can also provide insights into the demand for folate in inflammatory conditions by examining the expression of folate-related genes. nih.gov

Protein Expression and Enzyme Activity Assays

Analyzing protein expression and enzyme activity provides a more direct measure of the functional consequences of altered gene expression. Techniques like Western blotting are used to quantify the amount of specific proteins, such as those involved in the folate and methionine cycles. For instance, researchers have used this method to validate the overexpression of methionine synthase (MTR) in cell lines. researchgate.net

Enzyme activity assays are crucial for determining the rate at which enzymes involved in folate metabolism are functioning. A key enzyme is methylenetetrahydrofolate reductase (MTHFR), which catalyzes the production of 5-methyltetrahydrofolate. nih.govnih.gov Assays have been developed to measure MTHFR activity in the forward, or physiological, direction, providing a more accurate assessment of its function. nih.gov These assays often utilize high-performance liquid chromatography (HPLC) with fluorescence detection to measure the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.gov Such assays are critical for diagnosing MTHFR deficiency and understanding its impact on one-carbon metabolism. nih.gov

Stable Isotope Dilution Assays for Metabolic Tracing

Stable isotope dilution assays (SIDAs) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and accurate methods for tracing the metabolic fate of L-5-methyltetrahydrofolate and other related metabolites. nih.govnih.gov This technique involves introducing a stable isotope-labeled version of the compound of interest (e.g., [2H4]-5-methyltetrahydrofolate) into a biological system and then measuring the ratio of the labeled to unlabeled compound. nih.gov

This approach allows for precise quantification of various folates and one-carbon metabolites in plasma and tissues. nih.govnih.gov SIDAs are invaluable for determining the bioavailability of folates from different sources and for studying the intricate interactions within the one-carbon metabolism network. nih.govnih.gov These methods can be miniaturized to require very small sample volumes, making them suitable for a wide range of clinical and research applications. nih.gov The ability to trace the metabolic pathways provides a dynamic view of how L-5-MTHF is utilized and converted within the body. mdpi.com

Assays for Enzyme Activity Indicators and One-Carbon Metabolite Concentrations

Assessing the status of one-carbon metabolism often involves measuring the concentrations of various metabolites and the activity of key enzymes. This provides a comprehensive picture of the metabolic state and can indicate potential disruptions in the folate and methionine cycles.

Enzyme-Linked Immunosorbent Assays (ELISAs) are also utilized to quantify the concentration of specific proteins and metabolites. Competitive ELISA kits are available for measuring 5-MTHF levels in various biological samples. mybiosource.com Sandwich ELISA kits can be used to determine the concentration of enzymes like 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR). caltagmedsystems.co.ukmybiosource.com These assays are based on antibody-antigen interactions and provide a quantitative measure of the target molecule. mybiosource.commybiosource.com

Interactive Data Table: One-Carbon Metabolite Concentrations in Human Plasma

This table presents typical concentration ranges for key one-carbon metabolites found in human plasma, as determined by methods like LC-MS/MS.

| Metabolite | Concentration Range | Unit |

| 5-Methyltetrahydrofolate (5-MTHF) | 13.6 - 54.1 | nmol/L |

| Homocysteine (Hcy) | 0.01 - 0.64 | μmol/L |

| S-Adenosylmethionine (SAM) | 0.38 | μmol/L |

| S-Adenosylhomocysteine (SAH) | 0.04 - 0.08 | μmol/L |

| Methionine (Met) | 2.48 - 20.5 | μmol/L |

| Data sourced from a study using UHPLC-MS/MS. mdpi.com |

Emerging Research Areas and Future Perspectives on L 5 Methyltetrahydrofolate

Metabolic Engineering for Enhanced L-5-Methyltetrahydrofolate Biosynthesis

The microbial biosynthesis of L-5-methyltetrahydrofolate (5-MTHF) presents a promising and sustainable alternative to chemical synthesis, which is often associated with low yields and environmental concerns. koreascience.krresearchgate.net Metabolic engineering strategies are being actively explored to enhance the production of this biologically active form of folate in various microbial hosts.

Optimization of Production Pathways in Microbial Hosts (e.g., Lactococcus lactis)

Lactococcus lactis, a well-characterized lactic acid bacterium with a strong natural ability for folate biosynthesis, has emerged as a prime candidate for the industrial production of 5-MTHF. nih.govsemanticscholar.org Researchers have focused on systematically engineering its metabolic pathways to increase the yield of 5-MTHF.

A key strategy involves the overexpression of rate-limiting enzymes in the 5-MTHF synthesis pathway. nih.gov For instance, overexpressing the gene for methylenetetrahydrofolate reductase (MTHFR), a crucial enzyme in the final step of 5-MTHF synthesis, has been shown to lead to intracellular accumulation of the compound. koreascience.krnih.gov Further enhancements have been achieved through the combinatorial overexpression of multiple enzymes involved in the synthesis pathway, such as dihydrofolate reductase (DHFR) and glycine (B1666218) hydroxymethyltransferase, in conjunction with MTHFR. nih.gov

To further boost production, the precursor supply pathway for folate has also been a target for genetic modification. Strengthening this pathway by overexpressing the folE gene, which encodes GTP cyclohydrolase I, has resulted in a significant increase in 5-MTHF production. koreascience.krnih.govnih.gov These targeted genetic modifications demonstrate the potential to channel metabolic flux towards the desired product.

| Strain/Modification | Key Gene(s) Overexpressed | Effect on 5-MTHF Production |

| L. lactis | methylenetetrahydrofolate reductase (metF) | Initial intracellular accumulation of 18 μg/l. koreascience.krnih.gov |

| L. lactis | Combinatorial overexpression with metF | 1.7-fold enhancement in 5-MTHF synthesis. koreascience.krnih.gov |

| L. lactis | GTP cyclohydrolase I (folE) | 2.4-fold increase in 5-MTHF production to 72 μg/l. koreascience.krnih.gov |

| L. lactis | Combinatorial precursor addition | Boosted 5-MTHF production to 300 μg/l. koreascience.krnih.gov |

Strategies for Redox Cofactor (e.g., NADPH) Supply Enhancement

The biosynthesis of 5-MTHF is a reductive process that requires a sufficient supply of the redox cofactor NADPH. nih.gov Therefore, enhancing the intracellular availability of NADPH is a critical strategy for improving 5-MTHF yields.

Metabolic engineers have successfully increased NADPH levels by overexpressing key enzymes in metabolic pathways that generate this cofactor. A notable example is the overexpression of glucose-6-phosphate dehydrogenase, which has been shown to increase intracellular NADPH levels by 60% and subsequently boost 5-MTHF production by 35%. koreascience.krnih.govnih.gov

In other microbial hosts like Escherichia coli, strategies to enhance NADPH supply have included decreasing the flux through the glycolysis pathway and increasing it through the pentose (B10789219) phosphate (B84403) pathway. acs.orgx-mol.com This redirection of carbon flux has led to increased ratios of both NADH/NAD+ and NADPH/NADP+, indicating a greater availability of reducing power for 5-MTHF synthesis. x-mol.com The introduction of exogenous NAD(P)H regeneration systems is another promising approach to provide additional reducing cofactors without overburdening the host's endogenous metabolism. acs.org

Reduction of By-product Formation in Synthetic Pathways

The accumulation of undesirable by-products can divert metabolic resources and limit the final yield of 5-MTHF. A significant by-product in L. lactis fermentation is 5-formyltetrahydrofolate (5-FTHF). nih.gov

To address this, researchers have employed strategies to convert this by-product back into the main 5-MTHF synthesis pathway. The overexpression of 5-formyltetrahydrofolate cyclo-ligase has proven effective in converting 5-FTHF to 5,10-methenyltetrahydrofolate, which can then be channeled towards 5-MTHF production. koreascience.krnih.gov This targeted intervention has been shown to substantially decrease the concentration of 5-FTHF while increasing the titer of 5-MTHF. nih.gov

Comparative Mechanistic Studies of Diverse Folate Forms

Understanding the distinct biological effects of different folate forms is crucial for optimizing their use in nutritional and therapeutic applications. Recent research has focused on comparing the intracellular activities of L-5-methyltetrahydrofolate, the primary circulating form of folate, with folic acid, the synthetic form commonly used in supplements and food fortification. scholaris.canih.gov

Differential Intracellular Effects of L-5-Methyltetrahydrofolate versus Folic Acid

L-5-methyltetrahydrofolate and folic acid exhibit different metabolic pathways and intracellular consequences. Folic acid is a synthetic, oxidized molecule that requires reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active. nih.govoup.comresearchgate.net In contrast, L-5-methyltetrahydrofolate is the naturally occurring, active form that can directly enter the folate metabolic cycle. nih.govoup.comresearchgate.net

One key difference lies in their transport and initial metabolism. Cells can acquire folate through the reduced folate carrier, which has a higher affinity for 5-MTHF than for folic acid, and the folate receptor. oup.com High intakes of folic acid can saturate the DHFR enzyme, leading to the appearance of unmetabolized folic acid (UMFA) in the circulation, which is not typically observed with 5-MTHF supplementation. scholaris.canih.gov The presence of UMFA has raised concerns as it may compete with the transport and metabolism of natural folates. nih.gov

Studies have shown that at equimolar doses, L-5-methyltetrahydrofolate is at least as effective as folic acid in improving folate status, as indicated by blood folate levels and functional markers like plasma homocysteine. nih.govresearchgate.net However, some in vitro studies have suggested potential differences in their effects on genomic stability. For instance, one study observed that at a concentration of 120 nM, folic acid was associated with a significantly lower frequency of micronucleated cells in human lymphocytes compared to 5-MTHF, suggesting that in this specific in vitro system, 5-MTHF may not be more efficient in preventing genomic instability. oup.com

| Feature | L-5-Methyltetrahydrofolate (5-MTHF) | Folic Acid (FA) |

| Form | Naturally occurring, biologically active. nih.govoup.com | Synthetic, oxidized form. nih.gov |

| Initial Metabolism | Directly enters the folate cycle. oup.com | Requires reduction by dihydrofolate reductase (DHFR). nih.govoup.com |

| Unmetabolized Form | Does not typically lead to unmetabolized forms in circulation. nih.gov | Can lead to unmetabolized folic acid (UMFA) in circulation. scholaris.canih.gov |

| Genomic Stability (in vitro) | At 120 nM, associated with a higher frequency of micronucleated cells compared to FA in one study. oup.com | At 120 nM, associated with a lower frequency of micronucleated cells compared to 5-MTHF in one study. oup.com |

Investigation of Protein Expression Changes in Response to Specific Folate Vitamers

The availability of different folate forms can influence the expression of genes and proteins involved in one-carbon metabolism and other cellular processes. nih.gov Folate deficiency is known to alter protein expression, decrease DNA repair capabilities, and impair cell division. nih.gov Conversely, an abundance of folate coenzymes is expected to support these processes. nih.gov

Research has shown that folic acid supplementation can regulate the expression of genes involved in fat metabolism. For example, studies in broiler chickens have indicated that folic acid can decrease the expression of genes like PPARγ and FAS in abdominal fat, potentially reducing fat accumulation. frontiersin.org Furthermore, folic acid has been observed to inhibit the expression of MTHFD2 and NID1, genes that have implications in cell proliferation and cancer. frontiersin.org

The expression of folate-metabolizing enzymes themselves can also be affected by folate status. For instance, dihydrofolate reductase (DHFR) expression can be upregulated in response to increased folate consumption. nih.gov This suggests a feedback mechanism where the cell adapts to the availability of specific folate forms. Understanding these changes in protein expression is crucial for elucidating the precise molecular mechanisms through which different folate vitamers exert their biological effects.

Novel Roles in Cellular Homeostasis and Redox Regulation

Recent research has illuminated the multifaceted roles of L-5-methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate, extending beyond its classical functions in one-carbon metabolism. wikipedia.org Emerging evidence highlights its significant contributions to cellular homeostasis and redox regulation, particularly through its interactions with key enzymatic pathways and its ability to counteract oxidative stress.

Endothelial Nitric Oxide Synthase (eNOS) Coupling and Nitric Oxide Bioavailability

L-5-MTHF plays a crucial role in maintaining endothelial function by influencing the activity of endothelial nitric oxide synthase (eNOS). nih.govahajournals.org The eNOS enzyme is responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and the maintenance of vascular health. However, under conditions of oxidative stress, eNOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO. This uncoupling is often associated with a deficiency of its essential cofactor, tetrahydrobiopterin (B1682763) (BH4). nih.govahajournals.org

Studies have demonstrated that L-5-MTHF can improve endothelial function by enhancing eNOS coupling. nih.govahajournals.org This effect is attributed to its ability to increase the bioavailability of BH4. nih.govahajournals.org By preserving the levels of BH4, L-5-MTHF helps to maintain the normal functioning of eNOS, thereby promoting the synthesis of NO and supporting vascular health. nih.govahajournals.org Research suggests that L-5-MTHF directly interacts with the eNOS active site, mimicking the orientation of BH4 and promoting NO production over superoxide generation. nih.gov

Scavenging of Reactive Oxygen and Nitrogen Species (e.g., peroxynitrite)

Beyond its indirect antioxidant effects through eNOS coupling, L-5-MTHF has been identified as a potent scavenger of reactive oxygen and nitrogen species (RONS). nih.govahajournals.org Of particular importance is its ability to scavenge peroxynitrite, a highly reactive and damaging molecule formed from the reaction of superoxide and nitric oxide. nih.govcncb.ac.cn

Interactions with Tetrahydrobiopterin (BH4) Metabolism

The interplay between L-5-MTHF and tetrahydrobiopterin (BH4) metabolism is a critical aspect of its role in redox regulation. ahajournals.orgnih.gov BH4 is not only a cofactor for eNOS but also for other enzymes, and its levels are tightly regulated. nih.gov L-5-MTHF influences BH4 availability through several mechanisms.

One key interaction involves the enzyme dihydrofolate reductase (DHFR), which is responsible for regenerating BH4 from its oxidized form, dihydrobiopterin (BH2). ahajournals.org L-5-MTHF can support DHFR activity, thereby promoting the recycling of BH4 and maintaining its cellular pool. nih.govresearchgate.net Furthermore, by scavenging peroxynitrite, L-5-MTHF prevents the oxidation of BH4 to BH2, thus preserving the active form of this essential cofactor. nih.govahajournals.orgahajournals.org Research indicates that the chemical structures of L-5-MTHF and BH4 are similar enough for eNOS to accept L-5-MTHF as a substitute cofactor in certain situations. researchgate.net

Key Interactions of L-5-MTHF in Cellular Homeostasis and Redox Regulation

| Mechanism | Effect of L-5-MTHF | Key Mediators | Outcome |

|---|---|---|---|

| eNOS Coupling | Enhances coupling | eNOS, BH4 | Increased Nitric Oxide Bioavailability |

| RONS Scavenging | Directly scavenges peroxynitrite | Peroxynitrite | Reduced Oxidative Stress |

| BH4 Metabolism | Increases BH4 availability | DHFR | Improved Cofactor Regeneration |

Systems Biology Approaches to One-Carbon Metabolic Networks

The intricate network of reactions involving folate and one-carbon units is being increasingly studied through systems biology approaches. nih.govnih.gov This methodology allows for a holistic understanding of how L-5-MTHF integrates into the broader metabolic landscape, influencing a wide array of cellular processes.

One-carbon metabolism, mediated by folate cofactors like L-5-MTHF, is fundamental for several key cellular functions. nih.gov These include the biosynthesis of purines and thymidine, which are essential for DNA and RNA synthesis, as well as the homeostasis of amino acids such as glycine, serine, and methionine. nih.gov L-5-MTHF is the primary methyl donor for the remethylation of homocysteine to methionine, a crucial step in the methionine cycle. nih.govyoutube.com Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions that are vital for epigenetic regulation and other cellular processes. nih.govnih.gov

Methodological Advancements in Assessing Folate Bioavailability and Bioefficacy

Accurately assessing the bioavailability and bioefficacy of different forms of folate is essential for establishing dietary recommendations and understanding their physiological effects. nih.govnih.gov Bioavailability refers to the fraction of an ingested nutrient that is absorbed and becomes available for metabolic use. nutritionalassessment.org

Traditional methods for assessing folate status include measuring folate concentrations in serum and red blood cells. nutritionalassessment.orgwho.int Serum folate reflects recent intake, while red blood cell folate provides a longer-term measure of folate status. nutritionalassessment.org However, these methods have limitations and there can be variability between different analytical techniques. nutritionalassessment.orgresearchgate.net